molecular formula C22H25N3O B8788039 1-(4-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

1-(4-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

Cat. No. B8788039
M. Wt: 347.5 g/mol
InChI Key: SNURYXQBHWFHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a useful research compound. Its molecular formula is C22H25N3O and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-[4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylamino]phenyl]butan-1-one

InChI

InChI=1S/C22H25N3O/c1-4-8-22(26)18-11-13-19(14-12-18)23-15-21-16(2)24-25(17(21)3)20-9-6-5-7-10-20/h5-7,9-14,23H,4,8,15H2,1-3H3

InChI Key

SNURYXQBHWFHRX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2C)C3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 20 ml vial, to a solution of solution of 1-(4-aminophenyl)butan-1-one (46 mg, 0.28 mmol) dissolved in DCM/MeOH (0.6 mL) was added a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (112 mg, 0.56 mmol) in DMA (1.8 mL). A solution of acetic acid (50 mg, 0.84 mmol) in DCM/MeOH (0.6 mL) was then added, followed by the addition of 361 mg of MP-CNBH3 resin (3 eq.; subst. 2.34 mmoles/g). The vial was capped and was then heated with shaking overnight at 55° C. The progress of the reaction was monitored by LC/MS. After completion of the reaction, the reaction mixture was concentrated to dryness. The resulting residue was dissolved in 1:1 DMSO/MeOH. Purification by reverse phase HPLC (TFA method) gave the title compound.
Quantity
46 mg
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
DCM MeOH
Quantity
0.6 mL
Type
solvent
Reaction Step Three
[Compound]
Name
MP-CNBH3 resin
Quantity
361 mg
Type
reactant
Reaction Step Four

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